1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1326840-22-5
VCID: VC6819326
InChI: InChI=1S/C18H12BrFN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2
SMILES: C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F
Molecular Formula: C18H12BrFN4O
Molecular Weight: 399.223

1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 1326840-22-5

Cat. No.: VC6819326

Molecular Formula: C18H12BrFN4O

Molecular Weight: 399.223

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 1326840-22-5

Specification

CAS No. 1326840-22-5
Molecular Formula C18H12BrFN4O
Molecular Weight 399.223
IUPAC Name 1-(4-bromophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12BrFN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2
Standard InChI Key YQNTXZCOSUVTDZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F

Introduction

Chemical Structure and Rational Design

The target compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:

  • A 4-bromophenyl group at position 1, which enhances lipophilicity and potential interactions with hydrophobic enzyme pockets.

  • A 2-fluorobenzyl group at position 5, introducing electron-withdrawing effects and steric bulk that may influence binding affinity .

Comparative analysis with structurally similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives reported by Hassaballah et al. , suggests that bromine and fluorine substituents improve metabolic stability and target selectivity. For example, derivatives bearing halogenated aryl groups demonstrated enhanced inhibitory activity against EGFR tyrosine kinase (EGFR-TK), with IC<sub>50</sub> values as low as 0.034 μM .

Synthetic Methodologies

General Synthesis of Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones typically involves cyclocondensation reactions. A representative pathway includes:

  • Formation of the pyrazole ring: Reacting 5-amino-1H-pyrazole-4-carboxamide with aldehydes or ketones under acidic conditions.

  • Pyrimidine ring closure: Using reagents like phosphoryl chloride (POCl<sub>3</sub>) or dimethylformamide (DMF) to facilitate cyclization .

StepReactionReagents/ConditionsIntermediateYield
1BrominationHNO<sub>3</sub>, AgNO<sub>3</sub>5-Bromo-4-chloro-2-fluorobenzoic acid85%
2AcylationSOCl<sub>2</sub>, N,O-dimethylhydroxylamine5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide99%
3Grignard ReactionMethylmagnesium bromide (MeMgBr)1-(5-Bromo-4-chloro-2-fluorophenyl)ethanone95%

Adapting this approach, the 2-fluorobenzyl group could be introduced via nucleophilic substitution or Suzuki-Miyaura coupling at position 5 .

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives are potent kinase inhibitors. For instance, compounds 15 and 16 from Hassaballah et al. exhibited IC<sub>50</sub> values of 0.135 μM and 0.034 μM against EGFR-TK, respectively . The target compound’s bromophenyl and fluorobenzyl groups may similarly engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases.

Antiproliferative Effects

NCI-60 screening data for related compounds revealed broad-spectrum cytotoxicity, with GI<sub>50</sub> values ranging from 0.018 μM to 9.98 μM . The target compound’s fluorobenzyl moiety could enhance cellular uptake, while the bromophenyl group may stabilize DNA intercalation.

Apoptosis and Cell Cycle Arrest

Mechanistic studies on compound 16 demonstrated S-phase cell cycle arrest and time-dependent apoptosis in MDA-MB-468 cells . These effects correlate with downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic proteins like Bax.

Structure-Activity Relationships (SAR)

Critical structural features influencing activity include:

  • Halogen substituents: Bromine at position 4 of the phenyl ring improves kinase binding via hydrophobic interactions.

  • Fluorine placement: The 2-fluorobenzyl group optimizes steric complementarity with target enzymes while minimizing metabolic degradation .

  • Pyrimidinone core: The carbonyl group at position 4 hydrogen-bonds with kinase hinge regions, a feature conserved across active analogs .

Pharmacokinetic and Toxicity Profiles

While direct data for the target compound are unavailable, related pyrazolopyrimidines exhibit favorable properties:

  • P-glycoprotein inhibition: Compounds 15 and 16 reduced P-gp activity by 0.301- and 0.449-fold, respectively, suggesting potential to overcome multidrug resistance .

  • Metabolic stability: Fluorine atoms mitigate oxidative metabolism, prolonging half-life in vivo .

Future Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and scalability .

  • Target Validation: Screen the compound against kinase panels to identify primary targets (e.g., EGFR, Pim-1, or Flt-3) .

  • In Vivo Studies: Assess pharmacokinetics and toxicity in animal models to advance preclinical development.

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